N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c26-16(20-7-4-9-23-10-8-19-13-23)15-17(27)25-12-11-24(18(25)22-21-15)14-5-2-1-3-6-14/h1-3,5-6,8,10,13H,4,7,9,11-12H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHILTRYZYAVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological activity, and relevant research findings.
Structure and Properties
The compound features a unique imidazole ring fused with a tetrahydroimidazo[2,1-c][1,2,4]triazine moiety. Its structural complexity contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 320.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₆O |
| Molecular Weight | 320.37 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing imidazole and triazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The presence of the imidazole ring is believed to enhance its interaction with biological targets such as DNA or specific enzymes involved in cancer progression.
Enzyme Inhibition
This compound has also shown promise as an enzyme inhibitor. Research suggests it may inhibit certain kinases involved in signaling pathways critical for cell proliferation and survival.
Case Studies
Case Study 1: Antimicrobial Screening
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to N-(3-(1H-imidazol-1-yl)propyl)-4-oxo exhibited a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Efficacy
In another study focusing on anticancer properties, researchers tested the compound on human breast cancer cell lines (MCF7). The results showed a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 10 to 50 µM over 48 hours .
Preparation Methods
Cyclocondensation of Bromoaldehydes with Aminotriazines
The bicyclic system is constructed by reacting 6-aminotriazine derivatives with α-bromoaldehydes under refluxing chloroform. For example, bromoaldehyde intermediates (e.g., 4-phenyl-2-bromoacetaldehyde) condense with 6-amino-1,2,4-triazine in the presence of a Lewis acid catalyst, yielding the tetrahydroimidazo-triazine skeleton.
Reaction Conditions
Oxidation and Functionalization
The intermediate 8-methylmercapto derivative undergoes oxidative desulfurization using hydrazine hydrate followed by mercuric oxide to yield the 4-oxo functionality. This two-step protocol ensures high regioselectivity for the ketone group at position 4.
Introduction of the Phenyl Group at Position 8
The phenyl substituent is introduced via Friedel-Crafts alkylation or Mitsunobu coupling. A Mitsunobu reaction between 4-hydroxybenzoate derivatives and benzyl alcohols in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) achieves efficient ether linkage formation.
Example Protocol
- Substrates: Methyl 3-hydroxybenzoate and 4-benzyloxy-1-butanol
- Reagents: DIAD (1.2 equiv), PPh₃ (1.5 equiv)
- Solvent: Tetrahydrofuran (THF)
- Yield: 88%
Synthesis of 3-(1H-Imidazol-1-yl)propylamine
Alkylation of Imidazole
Imidazole is alkylated with 1-bromo-3-chloropropane in the presence of potassium carbonate to yield 3-(1H-imidazol-1-yl)propyl chloride. Subsequent amination with aqueous ammonia under pressure affords the primary amine.
Reaction Conditions
Amide Bond Formation
Carbodiimide-Mediated Coupling
The carboxylic acid moiety of the triazine intermediate is activated using 1,1'-carbonyldiimidazole (CDI) in anhydrous THF. Subsequent reaction with 3-(1H-imidazol-1-yl)propylamine in the presence of 1,8-diazabicycloundec-7-ene (DBU) yields the target amide.
Optimized Protocol
| Parameter | Condition |
|---|---|
| Activator | CDI (1.2 equiv) |
| Solvent | THF |
| Temperature | Reflux (65°C), 3 hours |
| Base | DBU (1.5 equiv) |
| Workup | Precipitation from ethyl acetate/water |
| Yield | 91% |
Alternative Coupling Agents
HATU and EDC/HOBt combinations have been explored but result in lower yields (75–80%) due to side reactions involving the imidazole nitrogen.
Purification and Characterization
Chromatographic Methods
Crude products are purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (s, 1H, imidazole), 7.45–7.30 (m, 5H, Ph), 4.10 (t, 2H, NCH₂), 3.85 (s, 2H, triazine-CH₂), 2.60 (quin, 2H, CH₂CH₂CH₂).
- LC-MS: [M+H]⁺ calcd. 438.2, found 438.3.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield | Advantages |
|---|---|---|---|
| Triazine cyclization | Bromoaldehyde condensation | 85% | High regioselectivity |
| Phenyl introduction | Mitsunobu coupling | 88% | Mild conditions, no racemization |
| Amide coupling | CDI activation | 91% | Minimal side products |
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of imidazo-triazine cores and functionalization via carboxamide coupling. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) for cyclization steps to ensure ring closure .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Use of K₂CO₃ or other mild bases to facilitate nucleophilic substitutions .
- Purification : HPLC with C18 columns (gradient elution: acetonitrile/water + 0.1% TFA) achieves >95% purity .
Table 1 : Optimization Parameters for Key Reactions
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Cyclization | Temperature | 100–120°C | Yield increases by 20–30% |
| Coupling | Solvent | DMF | Improves solubility by 40% |
| Purification | HPLC Gradient | 20–80% ACN | Purity >95% |
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) resolves imidazole protons (δ 7.5–8.5 ppm) and triazine carbons (δ 150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 423.18) .
- HPLC : Retention time consistency (±0.2 min) and peak symmetry validate purity .
- X-ray Crystallography : For absolute configuration determination (if crystalline) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance reaction design for derivatizing this compound?
- Methodological Answer :
- Reaction Pathway Prediction : Density Functional Theory (DFT) calculates transition states and intermediates for carboxamide derivatization .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility for reactions (e.g., DMF vs. THF) .
- Kinetic Modeling : Microkinetic models identify rate-limiting steps (e.g., imidazole ring activation) .
- Example : ICReDD’s workflow integrates computation-experiment feedback loops to reduce optimization time by 50% .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR (for functional groups), IR (for carbonyl stretches ~1700 cm⁻¹), and MS (for fragmentation patterns) .
- Isotopic Labeling : ¹⁵N-labeling clarifies ambiguous triazine/imine signals in crowded NMR regions .
- Dynamic NMR : Variable-temperature studies distinguish conformational isomers (e.g., rotamers) .
- Statistical Analysis : Principal Component Analysis (PCA) of spectral datasets identifies outliers .
Q. What experimental design principles apply when investigating this compound’s biological activity?
- Methodological Answer :
- Dose-Response Studies : Use a factorial design (e.g., 3×3 matrix) to test concentrations (1–100 μM) and exposure times (24–72 hrs) .
- Control Groups : Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO <0.1%) .
- Assay Selection :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity via ADP-Glo™) .
- Cellular Uptake : LC-MS quantification of intracellular compound levels .
- Data Normalization : Z-score analysis minimizes plate-to-plate variability in high-throughput screens .
Q. How can reaction mechanisms for derivatization be systematically investigated using kinetic studies?
- Methodological Answer :
- Rate Constant Determination : Pseudo-first-order kinetics under excess reagent conditions .
- Isolation of Intermediates : Quench-flow techniques trap short-lived species (e.g., tetrahedral intermediates in amide coupling) .
- Activation Energy Calculation : Arrhenius plots (ln k vs. 1/T) derived from temperature-dependent rate studies .
- Computational Validation : Transition state theory (TST) aligns experimental and DFT-derived activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
